(3-Amino-4-(trifluoromethyl)phenyl)methanol
Overview
Description
(3-Amino-4-(trifluoromethyl)phenyl)methanol is an organic compound that contains both an amino group and a trifluoromethyl group attached to a benzene ring, along with a hydroxyl group on the methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-4-(trifluoromethyl)phenyl)methanol can be achieved through several methods. One common approach involves the trifluoromethylation of an appropriate aromatic precursor, followed by the introduction of the amino and hydroxyl groups. For example, a common synthetic route may involve the following steps:
Hydroxylation: The hydroxyl group can be introduced through reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-4-(trifluoromethyl)phenyl)methanol undergoes various types of chemical reactions, including:
Reduction: The amino group can be reduced to form an amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Ammonia, amines
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Amines
Substitution: Various substituted derivatives
Scientific Research Applications
(3-Amino-4-(trifluoromethyl)phenyl)methanol has several scientific research applications, including:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs due to its unique chemical properties.
Agrochemicals: It is used in the development of pesticides and herbicides.
Materials Science: It is used in the synthesis of advanced materials with unique properties such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (3-Amino-4-(trifluoromethyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The amino group can form hydrogen bonds with target molecules, while the hydroxyl group can participate in various chemical reactions, leading to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
(3-Trifluoromethylphenol): Contains a trifluoromethyl group and a hydroxyl group but lacks the amino group.
(4-Trifluoromethylphenol): Similar to (3-Trifluoromethylphenol) but with the trifluoromethyl group in a different position.
(3-Amino-4-methylphenol): Contains an amino group and a hydroxyl group but lacks the trifluoromethyl group.
Uniqueness
(3-Amino-4-(trifluoromethyl)phenyl)methanol is unique due to the presence of all three functional groups (amino, trifluoromethyl, and hydroxyl) on the benzene ring
Properties
IUPAC Name |
[3-amino-4-(trifluoromethyl)phenyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)6-2-1-5(4-13)3-7(6)12/h1-3,13H,4,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYFMGJEZGENAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10457566 | |
Record name | [3-amino-4-(trifluoromethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10457566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
372120-51-9 | |
Record name | [3-amino-4-(trifluoromethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10457566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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